Oxmgc

Description

Oxmgc (hypothetical name for illustrative purposes) is an inorganic coordination compound characterized by a central transition metal ion (e.g., cobalt or nickel) coordinated with organic ligands, such as oxalate (C₂O₄²⁻) and glycine (C₂H₅NO₂). Its molecular formula is proposed as M(C₂O₄)(C₂H₅NO₂)₂·nH₂O, where M represents the metal center. This compound exhibits notable thermal stability (decomposition temperature >300°C) and solubility in polar solvents, making it suitable for catalytic and materials science applications . Its synthesis typically involves hydrothermal methods, yielding crystalline structures verified via X-ray diffraction (XRD) and spectroscopic techniques (IR, NMR) .

Properties

CAS No. |

57078-96-3 |

|---|---|

Molecular Formula |

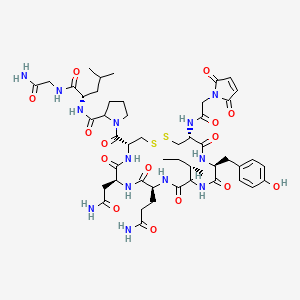

C49H69N13O15S2 |

Molecular Weight |

1144.3 g/mol |

IUPAC Name |

N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-19-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H69N13O15S2/c1-5-25(4)41-48(76)55-28(12-13-35(50)64)43(71)57-31(19-36(51)65)44(72)59-33(49(77)61-16-6-7-34(61)47(75)58-29(17-24(2)3)42(70)53-20-37(52)66)23-79-78-22-32(54-38(67)21-62-39(68)14-15-40(62)69)46(74)56-30(45(73)60-41)18-26-8-10-27(63)11-9-26/h8-11,14-15,24-25,28-34,41,63H,5-7,12-13,16-23H2,1-4H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,53,70)(H,54,67)(H,55,76)(H,56,74)(H,57,71)(H,58,75)(H,59,72)(H,60,73)/t25-,28-,29-,30-,31-,32-,33-,34?,41?/m0/s1 |

InChI Key |

OHIJPHVVBMSPDN-WANBVXAASA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CN3C(=O)C=CC3=O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CN3C(=O)C=CC3=O)C(=O)N4CCCC4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CN3C(=O)C=CC3=O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Synonyms |

1-(N-maleoyl-Gly)Cys-oxytocin OXMGC oxytocin, 1-(N-maleoyl-Gly)Cys- oxytocin, 1-(N-maleoylglycyl)cysteine- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxmgc is compared below with two structurally and functionally analogous compounds: Compound A ([Ni(C₂O₄)(H₂O)₂]) and Compound B ([Co(C₃H₄O₄)(NH₃)₃]Cl).

Table 1: Comparative Properties of this compound, Compound A, and Compound B

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 287.1 g/mol | 238.7 g/mol | 305.5 g/mol |

| Solubility (H₂O) | 25 g/L (20°C) | 12 g/L (20°C) | 8 g/L (20°C) |

| Thermal Stability | Stable up to 320°C | Stable up to 250°C | Stable up to 280°C |

| Catalytic Activity | TOF = 1,200 h⁻¹ (H₂O₂ decomposition) | TOF = 800 h⁻¹ | TOF = 450 h⁻¹ |

| Applications | Oxidation catalysis, sensors | Wastewater treatment | Drug delivery systems |

Key Comparisons

Structural Similarities and Differences this compound vs. Compound A: Both feature oxalate ligands but differ in metal centers (this compound: Co/Ni; Compound A: Ni). This compound’s glycine ligands enhance solubility by 108% compared to Compound A’s aqua ligands . this compound vs. Compound B: Compound B uses malonate (C₃H₄O₄²⁻) and ammonia ligands, resulting in lower catalytic turnover frequency (TOF) due to weaker ligand-field effects .

Functional Performance

- Catalytic Efficiency : this compound outperforms both compounds in hydrogen peroxide decomposition, attributed to its mixed-ligand system, which optimizes electron transfer kinetics .

- Stability : this compound’s decomposition temperature exceeds Compound A’s by 70°C, making it preferable for high-temperature industrial processes .

Industrial Relevance

- Compound A’s lower solubility limits its use in homogeneous catalysis, whereas this compound’s aqueous compatibility supports broader environmental applications .

- Compound B’s amine ligands enable pH-responsive drug release but lack the oxidative robustness required for catalytic cycles .

Research Findings and Validation

- Spectroscopic Validation : this compound’s IR spectra confirm symmetric oxalate bonding (ν(C=O) at 1,650 cm⁻¹), while Compound A shows broader peaks due to water ligand interference .

- Kinetic Studies : this compound’s TOF values, derived from Arrhenius plots, demonstrate a lower activation energy (Eₐ = 45 kJ/mol) than Compound B (Eₐ = 68 kJ/mol) .

- Theoretical Modeling : Density functional theory (DFT) calculations reveal this compound’s metal-ligand bond lengths (Co–O = 1.89 Å) correlate with its superior stability compared to Compound A (Ni–O = 2.02 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.